2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide
Description
2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide is a complex organic compound with a unique structure that combines a furoyl group, a piperazine ring, and an isothiazolidinone moiety
Properties
Molecular Formula |
C19H19N3O6S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H19N3O6S/c23-17-6-12-29(26,27)22(17)15-4-1-3-14(13-15)18(24)20-7-9-21(10-8-20)19(25)16-5-2-11-28-16/h1-5,11,13H,6-10,12H2 |
InChI Key |
UYFXCIRWYDNOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the furoyl-piperazine intermediate. This intermediate is then reacted with a phenyl isothiocyanate derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isothiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone
- 3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}-2-piperidinone
- 3-(2-[4-(2-Furoyl)piperazin-1-yl]quinolin-8-yl)benzonitrile
Uniqueness
2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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